Cas no 2138559-55-2 (3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol)

3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is a functionalized cyclohexanol derivative featuring an imidazole substituent and a branched alkyl group. This compound exhibits potential utility in medicinal chemistry and catalysis due to its structural motifs, which combine a polar hydroxyl group with a heterocyclic imidazole moiety and a sterically hindered tert-alkyl chain. The imidazole group may confer metal-coordinating or hydrogen-bonding capabilities, while the bulky 2-methylbutan-2-yl substituent could influence steric and electronic properties. Such characteristics make it a candidate for applications in ligand design, enzyme inhibition, or as an intermediate in synthetic organic chemistry. Its stability and reactivity profile warrant further investigation for specialized chemical applications.
3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol structure
2138559-55-2 structure
Product Name:3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
CAS No:2138559-55-2
MF:C14H24N2O
MW:236.353163719177
CID:6135382
PubChem ID:165497607
Update Time:2025-06-26

3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
    • 2138559-55-2
    • EN300-1159999
    • Inchi: 1S/C14H24N2O/c1-4-14(2,3)12-6-5-11(17)9-13(12)16-8-7-15-10-16/h7-8,10-13,17H,4-6,9H2,1-3H3
    • InChI Key: PDPCYWCYKFZJHI-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C1)N1C=NC=C1)C(C)(C)CC

Computed Properties

  • Exact Mass: 236.188863393g/mol
  • Monoisotopic Mass: 236.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38Ų

3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Pricemore >>

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Additional information on 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol

Introduction to 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138559-55-2)

3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, also known by its CAS number 2138559-55-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, an imidazole moiety, and a tert-butyl group. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.

The chemical structure of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is particularly noteworthy due to the presence of the imidazole ring, which is a common functional group in many biologically active molecules. Imidazole rings are known for their ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to specific protein targets. The tert-butyl group, on the other hand, provides steric bulk and hydrophobicity, which can influence the compound's solubility and membrane permeability.

Recent studies have explored the potential therapeutic applications of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol. One area of focus has been its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol has also been investigated for its neuroprotective properties. Preclinical studies in animal models of neurodegenerative diseases have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death. These findings suggest that it may be a valuable candidate for the development of neuroprotective drugs for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol have also been studied in detail. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in preclinical models. This makes it an attractive candidate for further development as a therapeutic agent.

In terms of safety, preliminary toxicology studies have indicated that 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is well-tolerated at therapeutic doses. However, more extensive safety evaluations are needed to fully understand its long-term effects and potential side effects in humans.

The synthesis of 3-(1H-imidazol-1-yl)-4-(2-methylbutan-2-y)cyclohexan-o-l has been optimized using modern synthetic techniques, ensuring high yields and purity. This has facilitated its availability for research purposes and paved the way for further preclinical and clinical investigations.

In conclusion, 3-(1H-imidazol--y-l)-4-(2-methylbuta-n--y-l)cyclohe-x-a-n--o-l (CAS No. 2138559--5--5--) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, safety profile, and efficacy in various disease models. As more data becomes available, this compound may emerge as a valuable tool in the development of new treatments for inflammatory and neurodegenerative diseases.

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